

initial toxicity assessment of new butenolide compounds

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Compound of Interest

Compound Name: Butenolide

Cat. No.: B091197

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An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and methodologies for conducting an initial toxicity assessment of novel **butenolide** compounds.

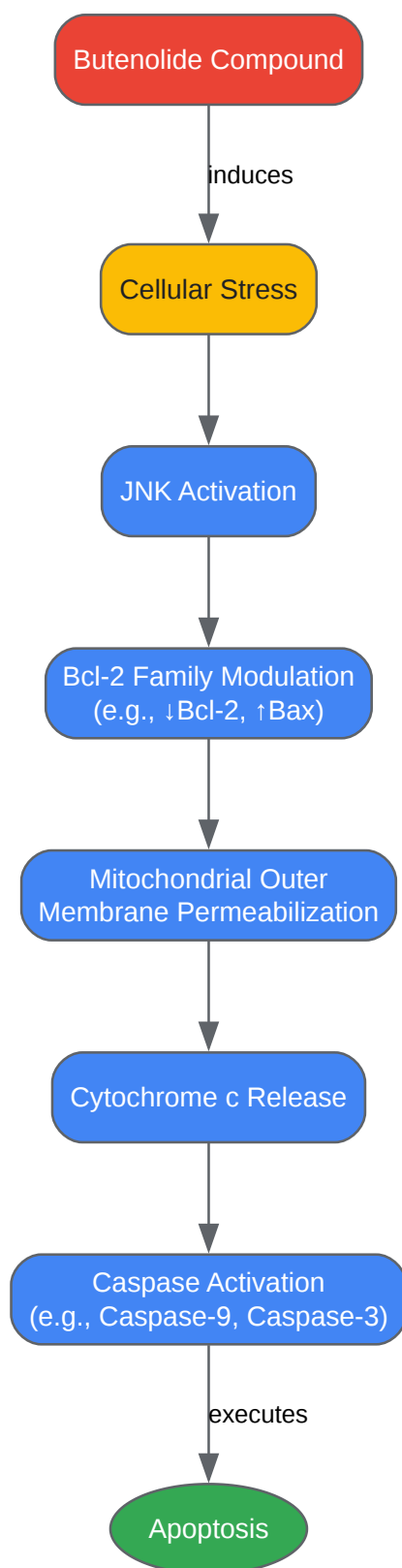
Introduction

Butenolides, a class of unsaturated γ -lactones, are prevalent scaffolds in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.^{[1][2]} Their potential as therapeutic agents necessitates a thorough and early assessment of their toxicity profile to ensure safety and guide further development.^[1] This technical guide outlines the fundamental stages of an initial toxicity assessment for new **butenolide** compounds, focusing on established in vitro and in vivo methodologies. The guide provides detailed experimental protocols, summarizes key toxicological data, and visualizes critical workflows and cellular pathways to offer a comprehensive resource for researchers in drug discovery and development.

Initial Toxicity Screening Workflow

A systematic approach to toxicity assessment is crucial for efficiently identifying potential liabilities of new chemical entities. The workflow begins with in vitro assays to determine cytotoxicity across various cell lines, followed by genotoxicity evaluation. Promising candidates with acceptable in vitro profiles may then advance to in vivo acute toxicity studies using model organisms like zebrafish embryos. This tiered approach allows for early deselection of overtly toxic compounds, conserving resources for more promising candidates.





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References

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- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
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